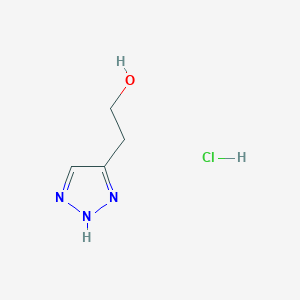

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

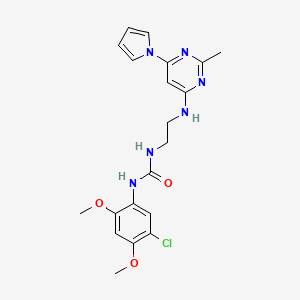

Descripción general

Descripción

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

Reactions of the synthesized pyrazolin-N-thioamides and several ketones gave the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields .Physical And Chemical Properties Analysis

1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Aplicaciones Científicas De Investigación

- Anticancer Properties : Researchers have explored derivatives of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol as potential anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines .

- Antiproliferative Effects : Substituted 1,2,3-triazoles tethered with other functional groups have demonstrated noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

Medicinal Chemistry and Drug Development

Mecanismo De Acción

Target of Action

It is known that triazole derivatives can actively contribute to binding to the active site of enzymes .

Mode of Action

The n1 and n2 nitrogen atoms of the triazole moiety in similar compounds have been shown to actively contribute to binding to the active site of enzymes . This binding can inhibit the enzyme’s activity, leading to various downstream effects.

Biochemical Pathways

Triazole derivatives have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (11312) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Given the wide range of biological activities associated with triazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Action Environment

Like all chemical compounds, its stability, efficacy, and action are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

2-(2H-triazol-4-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c8-2-1-4-3-5-7-6-4;/h3,8H,1-2H2,(H,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZZLYCCNHPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)